1-[(4-Nitrophenyl)methyl]-4-pyridin-2-ylpiperazine
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Overview
Description
1-[(4-Nitrophenyl)methyl]-4-pyridin-2-ylpiperazine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridin-2-yl group and a 4-nitrophenylmethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Nitrophenyl)methyl]-4-pyridin-2-ylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of 4-nitrobenzyl chloride, which is then reacted with 4-pyridin-2-ylpiperazine under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Nitrophenyl)methyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Potassium carbonate, dichloromethane, ethanol.
Major Products Formed:
Reduction: 1-[(4-Aminophenyl)methyl]-4-pyridin-2-ylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Nitrophenyl)methyl]-4-pyridin-2-ylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)methyl]-4-pyridin-2-ylpiperazine is primarily determined by its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
1-[(4-Nitrophenyl)methyl]-4-piperidin-2-ylpiperazine: Similar structure but with a piperidine ring instead of a pyridine ring.
1-[(4-Nitrophenyl)methyl]-4-phenylpiperazine: Similar structure but with a phenyl group instead of a pyridine ring.
Uniqueness: 1-[(4-Nitrophenyl)methyl]-4-pyridin-2-ylpiperazine is unique due to the presence of both the pyridine and piperazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)15-6-4-14(5-7-15)13-18-9-11-19(12-10-18)16-3-1-2-8-17-16/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMDPGZZVPBIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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